1-(Boc-amino)-6-aza-spiro[3.4]octane 1-(Boc-amino)-6-aza-spiro[3.4]octane
Brand Name: Vulcanchem
CAS No.: 1363382-98-2
VCID: VC2965237
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)NC1CCC12CCNC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

1-(Boc-amino)-6-aza-spiro[3.4]octane

CAS No.: 1363382-98-2

Cat. No.: VC2965237

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

1-(Boc-amino)-6-aza-spiro[3.4]octane - 1363382-98-2

Specification

CAS No. 1363382-98-2
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-(6-azaspiro[3.4]octan-3-yl)carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Standard InChI Key WRSIZFQACIWVCA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC12CCNC2
Canonical SMILES CC(C)(C)OC(=O)NC1CCC12CCNC2

Introduction

Structural Characteristics and Physical Properties

1-(Boc-amino)-6-aza-spiro[3.4]octane (CAS No. 1363382-98-2) is a derivative of the 6-azaspiro[3.4]octane core, modified with a tert-butyl carbamate (Boc) group attached to the amino function at the 1-position. This modification significantly alters the compound's chemical behavior and applications compared to the parent structure. The compound features two nitrogen atoms: one within the pyrrolidine ring (6-aza position) and another at the 1-position of the cyclobutane ring, which is protected by the Boc group.

The fundamental physical and chemical properties of this compound are summarized in the following table:

PropertyValueNote
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
CAS Number1363382-98-2
Boiling Point345.8±21.0 °CPredicted value
Density1.08±0.1 g/cm³Predicted value
pKa12.49±0.20Predicted value
Physical StateSolidResearch grade material

The relatively high boiling point and moderate density are consistent with the compound's molecular weight and structural features. The predicted pKa value of 12.49 indicates that the compound is a weak base, which is expected given the presence of the protected amino group .

Relationship to Similar Compounds

1-(Boc-amino)-6-aza-spiro[3.4]octane belongs to a family of related azaspiro compounds with varying substitution patterns and functional groups. Understanding these relationships provides valuable context for researchers working with these compounds.

The parent compound, 6-Azaspiro[3.4]octane (CAS: 765-64-0), has a simpler molecular formula (C7H13N) and lacks the Boc-protected amino group . This fundamental structure serves as the scaffold from which more complex derivatives, including 1-(Boc-amino)-6-aza-spiro[3.4]octane, are developed.

Several structurally related compounds appear in research literature:

  • 2-(Boc-amino)-6-aza-spiro[3.4]octane (CAS: 1341038-64-9): An isomer where the Boc-protected amino group is at position 2 of the cyclobutane ring rather than position 1 .

  • 6-Boc-2-oxo-6-aza-spiro[3.4]octane (CAS: 203661-71-6): A derivative where the nitrogen in the pyrrolidine ring is Boc-protected, and a ketone functionality is present at position 2 .

  • 2-Aminomethyl-6-Boc-6-Aza-spiro[3.4]octane (CAS: 1239320-01-4): A more complex analog with an aminomethyl substituent at position 2 and Boc protection on the pyrrolidine nitrogen .

These structural variations can significantly affect reactivity, biological activity, and application potential, making each compound unique despite their shared structural core.

Comparative Analysis with Related Compounds

Comparing 1-(Boc-amino)-6-aza-spiro[3.4]octane with structurally related compounds provides insight into the effects of different substitution patterns and functional groups on physical properties and potential applications.

Another interesting comparison is with 6-Boc-2-oxo-6-aza-spiro[3.4]octane, which features a different substitution pattern where the Boc group protects the pyrrolidine nitrogen rather than an exocyclic amino group . The additional ketone functionality at position 2 gives this compound distinct chemical properties and reactivity.

The parent 6-Azaspiro[3.4]octane provides a baseline for understanding how the addition of the Boc-amino group affects properties . The increased molecular weight and polarity from the addition of the Boc-amino group would be expected to alter solubility, boiling point, and other physical properties significantly.

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